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REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6](N)=[CH:5]2.[FH:13].N1C=CC=CC=1.N([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([F:13])=[CH:5]2 |f:1.2,3.4,5.6.7|
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|
Name
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|
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Quantity
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0.71 g
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|
Type
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reactant
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|
Smiles
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BrC=1C=C2C=C(N=CC2=CC1)N
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Name
|
|
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Quantity
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10 mL
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Type
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reactant
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|
Smiles
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F.N1=CC=CC=C1
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Name
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sodium nitrite
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Quantity
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0.26 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
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|
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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|
Details
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The reaction mixture was stirred at −78° C. for 5 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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|
Details
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The reaction mixture was then warmed to room temperature over 40 minutes
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|
Duration
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40 min
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|
Type
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ADDITION
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Details
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The mixture was poured into an ice bath
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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CUSTOM
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Details
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to recover a yellow-purple solid
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Type
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DISSOLUTION
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Details
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The solid was dissolved in EtOAc
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Type
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STIRRING
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Details
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water with stirring
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Type
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EXTRACTION
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Details
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The mixture was extracted with EtOAc (3×200 mL)
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Type
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WASH
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Details
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The EtOAc was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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|
Details
|
filtered
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Type
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CONCENTRATION
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|
Details
|
concentrated
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Type
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CUSTOM
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|
Details
|
Purification by chromatography on silica gel eluting with EtOAc 0-7% in hexanes
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Reaction Time |
5 min |
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Name
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|
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Type
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product
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Smiles
|
BrC=1C=C2C=C(N=CC2=CC1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 500 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 69.6% |
|
Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |